molecular formula C23H21N3O3 B2557308 3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide CAS No. 946360-66-3

3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide

Cat. No.: B2557308
CAS No.: 946360-66-3
M. Wt: 387.439
InChI Key: KUIXWPQSYHKUTB-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide is a complex organic compound that features both isoindolinone and quinoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindolinone Moiety: This could be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reaction: The final step would involve coupling the isoindolinone and quinoline derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-dioxoisoindolin-2-yl)propanamide: Lacks the quinoline moiety.

    N-(2,6,8-trimethylquinolin-4-yl)propanamide: Lacks the isoindolinone moiety.

Uniqueness

The presence of both isoindolinone and quinoline moieties in 3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide makes it unique, potentially offering a combination of biological activities not found in simpler analogs.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-13-10-14(2)21-18(11-13)19(12-15(3)24-21)25-20(27)8-9-26-22(28)16-6-4-5-7-17(16)23(26)29/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIXWPQSYHKUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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